

Spectroscopic Analysis of 3-Phenoxypropyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3- Phenoxypropyl bromide** (CAS No. 588-63-6), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectroscopic analyses of **3-Phenoxypropyl bromide**.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenoxypropyl Bromide

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.27	m	2H	Ar-H (ortho)
6.94	m	2H	Ar-H (meta)
6.90	m	1H	Ar-H (para)
4.09	t, J=5.8 Hz	2H	O-CH ₂
3.59	t, J=6.4 Hz	2H	CH ₂ -Br
2.31	m	2H	-CH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: 13C NMR Spectroscopic Data for 3-

Phenoxypropyl Bromide

Chemical Shift (δ) ppm	Assignment
158.6	Ar-C (quaternary, C-O)
129.5	Ar-CH (meta)
121.1	Ar-CH (para)
114.5	Ar-CH (ortho)
65.8	O-CH ₂
32.5	-CH ₂ -
30.2	CH ₂ -Br

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak Assignments for 3-Phenoxypropyl Bromide

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3060-3040	Medium	C-H Stretch	Aromatic C-H
~2960-2850	Medium	C-H Stretch	Aliphatic C-H
~1600, ~1490	Strong	C=C Stretch	Aromatic Ring
~1240	Strong	C-O-C Stretch (asymmetric)	Aryl Ether
~1040	Strong	C-O-C Stretch (symmetric)	Aryl Ether
~690, ~750	Strong	C-H Out-of-plane Bend	Monosubstituted Benzene
~650-550	Medium	C-Br Stretch	Alkyl Bromide

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to ensure reproducibility and accuracy in the characterization of **3-Phenoxypropyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **3-Phenoxypropyl bromide** for structural elucidation.

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

 Accurately weigh approximately 10-20 mg of 3-Phenoxypropyl bromide for ¹H NMR, or 50-100 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16 to 64, depending on sample concentration.
- Relaxation Delay: 1.0 2.0 seconds.
- Acquisition Time: Approximately 3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
- Number of Scans: 1024 to 4096, depending on sample concentration.
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: Approximately 1-2 seconds.
- Spectral Width: -10 to 220 ppm.
- Temperature: 298 K.

Data Processing:

• Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the ¹H spectrum using the TMS signal at 0 ppm.
- Calibrate the ¹³C spectrum using the residual solvent peak of CDCl₃ at 77.16 ppm.
- Integrate the peaks in the ¹H spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data and prediction software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of **3-Phenoxypropyl bromide** to identify its functional groups.

Instrumentation: A standard FT-IR spectrometer equipped with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

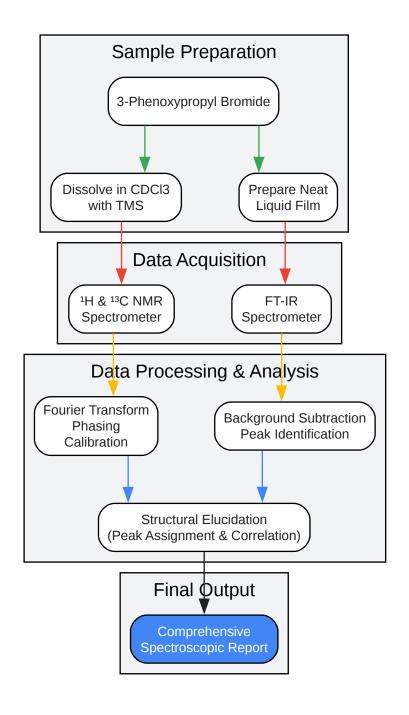
Sample Preparation (Neat Liquid Film Method):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.
- Place one to two drops of liquid 3-Phenoxypropyl bromide onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.
- Mount the sandwiched plates into the spectrometer's sample holder.

Data Acquisition:

- Collect a background spectrum of the empty sample compartment (or the clean ATR crystal)
 to subtract atmospheric and instrumental interferences.
- Place the prepared sample in the spectrometer's beam path.

- Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- The data is typically presented in terms of transmittance (%).


Data Analysis:

- Identify the major absorption bands in the spectrum.
- Correlate the wavenumbers of these bands to specific vibrational modes of the functional groups present in 3-Phenoxypropyl bromide (e.g., aromatic C-H, aliphatic C-H, C=C, C-O, and C-Br).
- Compare the obtained spectrum with reference spectra from databases for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3-Phenoxypropyl bromide**.

Click to download full resolution via product page

A logical workflow for the spectroscopic analysis of **3-Phenoxypropyl bromide**.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Phenoxypropyl Bromide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583762#spectroscopic-data-of-3-phenoxypropyl-bromide-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com